Patent-Defined Cycloalkylmethoxy Substituent Preference: Cyclobutylmethoxy and Cyclopropylmethoxy as the Two Preferred Substituents in 6-Aryl-3[2H]pyridazinone Bronchodilator Scaffolds
US Patent 5,376,656, describing 6-aryl-3[2H]pyridazinones with bronchospasmolytic and cardiotonic activity, explicitly defines C3-C7-cycloalkylmethoxy substitution options and designates cyclobutylmethoxy and cyclopropylmethoxy as the two preferred substituents from this class, while cyclopentylmethoxy, cyclohexylmethoxy, and cycloheptylmethoxy are listed as alternatives but not designated preferred [1]. Notably, the patent states that these compounds possess 'advantageous pharmacological properties by which they differ surprisingly from the compounds of European patent 163 965'—a direct assertion that the cycloalkylmethoxy substitution pattern, and specifically the preferred cyclobutylmethoxy variant, confers unexpected differentiation from prior art [1]. This represents a binary preference designation: cyclobutylmethoxy = preferred; cyclopentylmethoxy/cyclohexylmethoxy/cycloheptylmethoxy = non-preferred.
| Evidence Dimension | Patent-defined substituent preference in 6-aryl-3[2H]pyridazinone series |
|---|---|
| Target Compound Data | Cyclobutylmethoxy: explicitly designated as 'preferred' C3-C7-cycloalkylmethoxy substituent |
| Comparator Or Baseline | Cyclopentylmethoxy, cyclohexylmethoxy, cycloheptylmethoxy: listed as examples but NOT designated as preferred substituents |
| Quantified Difference | Binary preference: Cyclobutylmethoxy and cyclopropylmethoxy = preferred; larger cycloalkylmethoxy homologs = non-preferred in the same patent claims |
| Conditions | US Patent 5,376,656, claims defining preferred embodiments of 6-aryl-3[2H]pyridazinones for bronchial disease treatment |
Why This Matters
For pharmaceutical research programs targeting this chemical space, selection of a non-preferred cycloalkylmethoxy building block (e.g., cyclopentylmethoxy) may produce compounds falling outside the most protected and pharmacologically validated substituent scope as defined by the originating patent.
- [1] Arylpyridazinones. US Patent 5,376,656. Filed October 2, 1992, and issued December 27, 1994. Columns 1–2: explicit preference for cyclobutylmethoxy and cyclopropylmethoxy as C3-C7-cycloalkylmethoxy substituents. View Source
